- Synthesis of a halo-methylphenylene periphery-functionalized triazine-based dendritic molecule with a 3,3'-dimethyl-biphenyl linker using tris(halo-methylphenylene)triazines as building blocks, Tetrahedron Letters, 2009, 50(16), 1851-1854

Cas no 93-53-8 (2-Phenylpropanal)

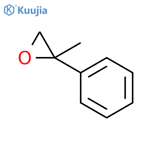

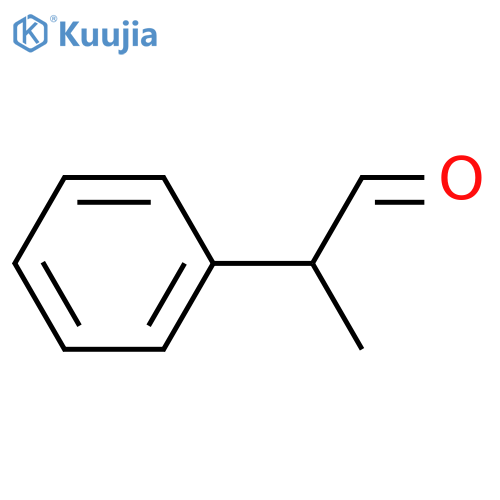

2-Phenylpropanal structure

상품 이름:2-Phenylpropanal

2-Phenylpropanal 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Phenylpropanal

- Hydratropaldehyde

- alpha-methylphenylacetaldehyde

- hydratopic aldehyde

- 2-Phenylpropionaldehyde

- Benzeneacetaldehyde, a-methyl-

- DL-2-Phenylpropionaldehyde

- 2-fenyl-1-propanal

- (±)-2-Phenylpropionaldehyde

- (±)-Hydratropic aldehyde

- (±)-alpha-Phenylpropionaldehyde

- 2-Phenylpropanaldehyde

- Cumene aldehyde

- Hyacinthal

- Hydratropic aldehyde

- NSC 5231

- alpha-Formylethylbenzene

- alpha-Methyl-alpha-toluic aldehyde

- alpha-Methylbenzeneacetaldehyde

- Hydratropa aldehyde

- Hydrotropic aldehyde

- 2-Phenyl-1-propanal

- 2-Phenyl propionaldehyde

- alpha-Phenylpropanal

- Aldehyd hydratropovy

- alpha-Phenylpropionaldehyde

- Propionaldehyde, 2-phenyl-

- alpha-Methyltolualdehyde

- Cumene aldehyde (VAN)

- alpha-Phenyl propionaldehyde

- alpha-Methylbenzeneaceta

- Hydratropaldehyde (6CI, 7CI, 8CI)

- α-Methylbenzeneacetaldehyde (ACI)

- (±)-2-Phenylpropanal

- (±)-α-Phenylpropionaldehyde

- α-Formylethylbenzene

- α-Methyl-α-toluic aldehyde

- α-Methylphenylacetaldehyde

- α-Phenylpropionaldehyde

-

- MDL: MFCD00006973

- 인치: 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3

- InChIKey: IQVAERDLDAZARL-UHFFFAOYSA-N

- 미소: O=CC(C)C1C=CC=CC=1

- BRN: 4291321

계산된 속성

- 정밀분자량: 134.073165

- 동위원소 질량: 134.073165

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 103

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 17.1

- 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

- 색과 성상: 수백색에서 연황색 액체까지.그것은 수선화, 풀잎, 참외와 비슷한 향기를 가지고 있다.

- 밀도: 1.002 g/mL at 25 °C(lit.)

- 융해점: 223 ºC

- 비등점: 92-94 °C/12 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 168.8°f< br / >섭씨: 76 ° C< br / >

- 굴절률: n20/D 1.517(lit.)

- 용해도: 극미용성(0.99g/l)(25ºC),

- FEMA: 2886 | 2-PHENYLPROPIONALDEHYDE

- 민감성: Air Sensitive

- 용해성: LML은 1.5ml 70% 에탄올에 용해되며 대부분의 비휘발성유와 광물유에 용해되며 글리세린에 용해되지 않고 프로필렌글리콜에 미용해된다.

2-Phenylpropanal 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H227-H303-H315-H319

- 경고성 성명: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P370+P378-P403+P235-P501

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: 26-36/37/39

- 포카표 F사이즈:9-23

- RTECS 번호:CY1460000

-

위험물 표지:

- 저장 조건:2-8°C

- TSCA:Yes

2-Phenylpropanal 세관 데이터

- 세관 번호:29122990

2-Phenylpropanal 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 003859-5g |

2-Phenylpropionaldehyde |

93-53-8 | 98% | 5g |

$12.00 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160754-500g |

2-Phenylpropanal |

93-53-8 | >95.0%(GC) | 500g |

¥1029.90 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053191-1g |

Hydratropaldehyde |

93-53-8 | 98% | 1g |

¥36 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1291306-500g |

2-Phenylpropanal |

93-53-8 | 95% | 500g |

$180 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160754-100g |

2-Phenylpropanal |

93-53-8 | >95.0%(GC) | 100g |

¥390.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0646-25g |

2-Phenylpropanal |

93-53-8 | 95.0%(GC) | 25g |

¥240.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TL538-25g |

2-Phenylpropanal |

93-53-8 | 95% | 25g |

¥141.0 | 2022-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P831342-500g |

2-PHENYLPROPIONALDEHYDE |

93-53-8 | 95% | 500g |

1,836.00 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288608-10KG-K |

2-Phenylpropanal |

93-53-8 | ≥95%, FCC, FG | 10KG |

16766.07 | 2021-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053191-25g |

Hydratropaldehyde |

93-53-8 | 98% | 25g |

¥91 | 2023-04-12 |

2-Phenylpropanal 합성 방법

합성회로 1

반응 조건

1.1 Reagents: 2,4,6-Tris[4-(diphenylphosphinyl)-3-methylphenyl]-1,3,5-triazine Catalysts: Dirhodium tetraacetate

참조

합성회로 2

반응 조건

1.1 Reagents: Hydrogen Catalysts: Glycine, N3,N5-di-L-phenylalanyl-3,5-diaminobenzoyl-, homopolymer (resin-bound, rhodium complexes)

참조

- A Divergent, Solid-Phase Approach to Dendritic Ligands on Beads. Heterogeneous Catalysis for Hydroformylation Reactions, Journal of Organic Chemistry, 2000, 65(6), 1881-1885

합성회로 3

반응 조건

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , Pyridine, 2-[5-[(diphenylphosphinyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-, (4… Solvents: Benzene

참조

- Hydroformylation of some functionalized olefins catalyzed by rhodium(I) complexes with pydiphos and its P-oxide, Journal of Organometallic Chemistry, 1995, 488(1-2),

합성회로 4

반응 조건

1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 22 h, 85 °C

참조

- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

합성회로 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , [(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]methyl 6-(1,1-dimethylethyl)-2-ph… Solvents: Toluene

참조

- Probing new classes of π-acceptor ligands for rhodium catalyzed hydroformylation of styrene, Journal of Molecular Catalysis A: Chemical, 1999, 143(1-3), 143-154

합성회로 6

반응 조건

1.1 Reagents: Oxygen Catalysts: Dicarbonylrhodium acetylacetonate , 3,3′,3′′-Phosphinidynetris[pyridine] , 2416244-04-5 Solvents: Toluene ; 20 min, rt

1.2 Reagents: Hydrogen ; 96 h, 20 bar, 25 °C

1.2 Reagents: Hydrogen ; 96 h, 20 bar, 25 °C

참조

- Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule, Chemistry - An Asian Journal, 2020, 15(6), 867-875

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Water Catalysts: Cupric chloride Solvents: Acetonitrile ; 24 h, 40 °C

참조

- Copper-catalyzed oxidative cleavage of carbon-carbon double bond of enol ethers with molecular oxygen, Journal of Organometallic Chemistry, 2005, 690(23), 5378-5382

합성회로 9

반응 조건

1.1 Reagents: Hydrogen Catalysts: Triphenylphosphine , Rhodium, [μ-[bis[(2R)-2-(mercapto-κS:κS)propyl] 1,2-benzenedicarboxylato(2-)]]bi… Solvents: Toluene

참조

- Binuclear and polynuclear rhodium complexes containing chiral dithiolate ligands derived from lactic acid, Applied Organometallic Chemistry, 2000, 14(1), 57-65

합성회로 10

반응 조건

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , Phosphinous acid, diphenyl-, bicyclo[2.2.1]heptane-2,5-diyl ester, (endo,endo)- Solvents: Benzene

참조

- New ligands with a wide bite angle. Efficient catalytic activity in the Rh(I)-catalyzed hydroformylation of olefins, Chemistry Letters, 1994, (2), 189-92

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Hydrogen , (1R,1′R,3aS,3′aS)-1,1′-(1,2-Phenylene)bis[hexahydro-2-phenyl-1H-pyrrolo[1,2-c][1… Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Toluene

참조

- Rhodium-mediated asymmetric hydroformylation with a novel bis(diazaphospholidine) ligand, Angewandte Chemie, 2000, 39(22), 4106-4108

합성회로 14

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, ferratetetracosa-μ-oxoundecaoxo[μ12-[phosphato(… (silica composite) Solvents: Acetonitrile , Water ; 3 h, reflux

참조

- Synthesis, characterization and catalytic performance of a Fe polyoxometalate/silica composite in the oxidation of alcohols with hydrogen peroxide, Journal of Molecular Catalysis A: Chemical, 2014, 392, 8-15

합성회로 15

반응 조건

1.1 Reagents: Water , Oxygen Catalysts: Cupric chloride Solvents: Acetonitrile ; 24 h, 1 atm, 40 °C

참조

- Oxidative cleavage of CC bond of 2-phenylpropionaldehyde using molecular oxygen, Catalysis Today, 2006, 117(1-3), 138-140

합성회로 16

반응 조건

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt

참조

- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications, 2008, 9(5), 590-593

합성회로 17

반응 조건

1.1 Reagents: Hydrogen ; 16 h, 1000 psi, 50 °C

참조

- Metal supported on dendronized magnetic nanoparticles: highly selective hydroformylation catalysts, Journal of the American Chemical Society, 2006, 128(15), 5279-5282

합성회로 18

반응 조건

1.1 Reagents: Hydrogen Catalysts: Rhodium (polymer-supported phosphine chloride complexes) Solvents: Carbon dioxide ; 7.5 h, 241 bar, 50 °C

참조

- Hydroformylation of styrene in supercritical carbon dioxide with fluoroacrylate polymer supported rhodium catalysts, Journal of Supercritical Fluids, 2004, 31(3), 287-294

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](N,N,N′,N′-tetramethyl-1,2-ethanedi… Solvents: Toluene ; 16 h, 1000 psi, 25 °C

참조

- Ionic diamine rhodium(i) complexes-highly active catalysts for the hydroformylation of olefins, Chemical Communications (Cambridge, 2005, (24), 3059-3061

2-Phenylpropanal Raw materials

- 1,1-Propanediol,2-phenyl-, 1,1-diacetate

- Benzene, (2-methoxy-1-methylethenyl)-

- α-Methylstyrene Oxide

- 2-Phenyl-1-propanol

2-Phenylpropanal Preparation Products

2-Phenylpropanal 관련 문헌

-

Péter Pongrácz,László Kollár,László T. Mika Green Chem. 2016 18 842

-

Takayoshi Arai,Yoshinori Taneda,Yoko Endo Chem. Commun. 2010 46 7936

-

Boyang Liu,Yu Wang,Shaoxiong Liu,Zhenyu Kang,Xiaocheng Lan,Tiefeng Wang Catal. Sci. Technol. 2022 12 6112

-

Jun-Ting Zhang,Hao-Yang Wang,Xiang Zhang,Fang Zhang,Yin-Long Guo Catal. Sci. Technol. 2016 6 6637

-

Paola Galletti,Enrico Emer,Gabriele Gucciardo,Arianna Quintavalla,Matteo Pori,Daria Giacomini Org. Biomol. Chem. 2010 8 4117

93-53-8 (2-Phenylpropanal) 관련 제품

- 4395-92-0(2-[4-(propan-2-yl)phenyl]acetaldehyde)

- 947-91-1(Diphenylacetaldehyde (>80%))

- 849021-24-5(2-(3-Methylphenyl)malondialdehyde)

- 1335-44-0(Benzeneacetaldehyde,ar-(1-methylethyl)-)

- 109347-45-7(2-(4-tert-butylphenyl)acetaldehyde)

- 27956-35-0(2-(4-Methylphenyl)malonaldehyde)

- 26591-66-2(2-Phenylmalondialdehyde)

- 1806034-36-5(4-(Difluoromethyl)-6-methoxy-2-methylpyridine-3-acetic acid)

- 2680822-04-0(4-fluoro-5-(2,2,2-trifluoroacetamido)pyrazolo1,5-apyridine-3-carboxylic acid)

- 4809-94-3(Benzene, (2-methylcyclopentyl)-)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-53-8)2-PHENYLPROPIONALDEHYDE

순결:99.9%

재다:200kg

가격 ($):문의